molecular formula C22H29N3O4S B3935078 N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B3935078
M. Wt: 431.6 g/mol
InChI Key: SIRQOFTUMIJSJW-UHFFFAOYSA-N
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Description

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide typically involves multiple steps. One common method includes the reductive amination of 4-benzylpiperazine with an appropriate aldehyde or ketone, followed by sulfonamide formation. The reaction conditions often involve the use of sodium cyanoborohydride in methanol as a reducing agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the piperazine ring or other functional groups.

    Substitution: The benzyl and methoxyphenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to deoxygenated derivatives.

Scientific Research Applications

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonamide moiety, in particular, may contribute to its enhanced solubility and reactivity compared to similar compounds.

Properties

IUPAC Name

N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-18(25(30(3,27)28)20-9-11-21(29-2)12-10-20)22(26)24-15-13-23(14-16-24)17-19-7-5-4-6-8-19/h4-12,18H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRQOFTUMIJSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC2=CC=CC=C2)N(C3=CC=C(C=C3)OC)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
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Reactant of Route 5
N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide
Reactant of Route 6
N-[1-(4-benzylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(4-methoxyphenyl)methanesulfonamide

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